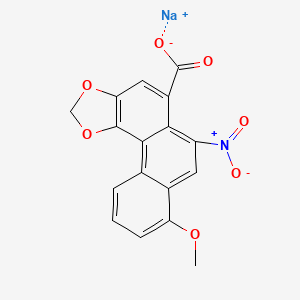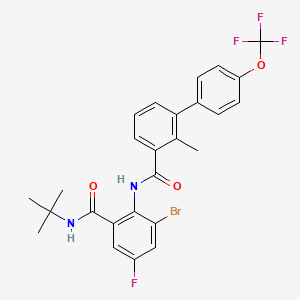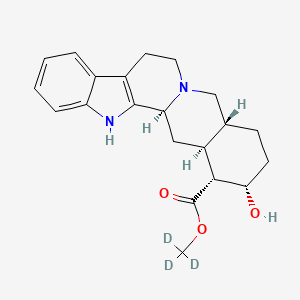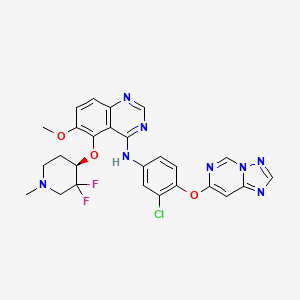
SARS-CoV-2 3CLpro-IN-17
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2 3CLpro-IN-17 is a compound designed to inhibit the activity of the 3C-like protease (3CLpro) of the SARS-CoV-2 virus. This protease is crucial for the viral replication process, making it a significant target for antiviral drug development. The inhibition of 3CLpro can effectively block the replication of the virus, thereby reducing the viral load in infected individuals .
准备方法
The synthesis of SARS-CoV-2 3CLpro-IN-17 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of Intermediates: This step includes the preparation of key intermediates through reactions such as condensation, cyclization, and functional group transformations.
Final Coupling: The intermediates are then coupled under controlled conditions to form the final compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring consistency, safety, and cost-effectiveness. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques .
化学反应分析
SARS-CoV-2 3CLpro-IN-17 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and conditions like reflux or room temperature. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups .
科学研究应用
SARS-CoV-2 3CLpro-IN-17 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of 3CLpro and to develop new synthetic methodologies for similar compounds.
Biology: It is employed in cellular assays to understand the biological pathways affected by 3CLpro inhibition and to study the virus’s replication mechanism.
Medicine: It is a potential therapeutic agent for treating COVID-19 by reducing viral replication and load in infected patients.
作用机制
The mechanism of action of SARS-CoV-2 3CLpro-IN-17 involves the inhibition of the 3C-like protease (3CLpro) of the SARS-CoV-2 virus. This protease is responsible for cleaving the viral polyproteins into functional proteins necessary for viral replication. By binding to the active site of 3CLpro, this compound prevents the protease from processing the polyproteins, thereby blocking the replication of the virus. The molecular targets involved include the catalytic dyad of 3CLpro, which consists of a cysteine and a histidine residue .
相似化合物的比较
SARS-CoV-2 3CLpro-IN-17 can be compared with other similar compounds, such as:
Nirmatrelvir: A covalent inhibitor of 3CLpro, which forms a covalent bond with the active site cysteine.
Ensitrelvir: Another non-covalent inhibitor of 3CLpro, similar to this compound but with a different chemical structure.
Molnupiravir: A nucleoside analog that inhibits viral replication by inducing mutations in the viral RNA.
The uniqueness of this compound lies in its non-covalent binding mechanism, which allows for reversible inhibition and potentially fewer side effects compared to covalent inhibitors .
属性
分子式 |
C16H9N3OS2 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC 名称 |
[2-(2-cyanophenothiazin-10-yl)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C16H9N3OS2/c17-8-11-5-6-15-13(7-11)19(16(20)9-21-10-18)12-3-1-2-4-14(12)22-15/h1-7H,9H2 |
InChI 键 |
GHDYRHSJOHGBSB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C#N)C(=O)CSC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-aminocyclohexyl)oxypyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B12387697.png)
![6-[[[1-[(1S)-2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)-1-hydroxyethyl]-2-oxabicyclo[2.2.2]octan-4-yl]amino]methyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride](/img/structure/B12387705.png)
![tert-butyl (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B12387712.png)
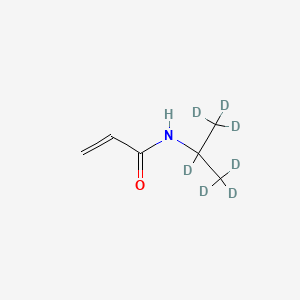
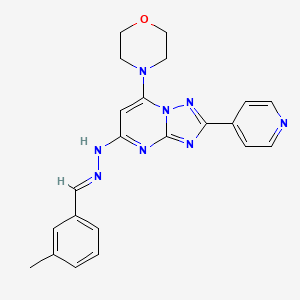
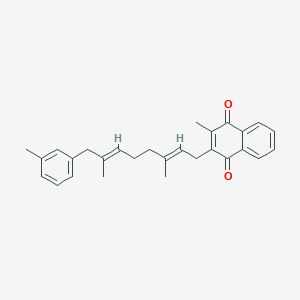
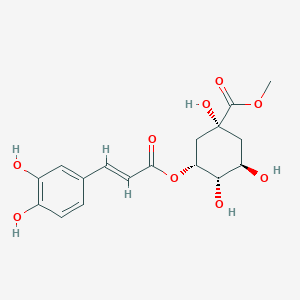

![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid](/img/structure/B12387751.png)
![[(1R,2Z,4S,9Z)-4-hydroxy-2,5,5,9-tetramethylcycloundeca-2,9-dien-1-yl] 4-hydroxybenzoate](/img/structure/B12387753.png)
